5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Drug Design ADME

5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a critical 7-azaindole building block for kinase inhibitor drug discovery. The N-methyl group eliminates N-H hydrogen bonding—improving kinase selectivity over unsubstituted analogs—while the 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling for rapid SAR exploration. With a calculated LogP of 2.65 and polar surface area of 27 Ų, it is ideally positioned for CNS-penetrant lead optimization. Available at 98% purity from multiple vendors, ensuring consistent quality for HTS campaigns, library assembly, and medicinal chemistry programs targeting the JAK-STAT pathway.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1427503-67-0
Cat. No. B1378379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1427503-67-0
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC(=C(N=C21)OC)Br
InChIInChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3
InChIKeyYYJBCFVYXAPGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1427503-67-0) for Medicinal Chemistry Procurement


5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1427503-67-0) is a functionalized 7-azaindole building block with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol [1]. This heterocyclic compound features a 1-methylated pyrrolo[2,3-b]pyridine core substituted with bromine at the 5-position and a methoxy group at the 6-position, yielding a calculated LogP of approximately 2.65 and a polar surface area of 27 Ų [1]. The compound is a key synthetic intermediate in the construction of kinase-targeted small molecule libraries, particularly those exploring the 7-azaindole pharmacophore that has yielded multiple FDA-approved therapeutics including vemurafenib [2].

Why 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1427503-67-0) Cannot Be Interchanged with Unsubstituted or Non-Methylated 7-Azaindole Analogs


The precise substitution pattern of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine determines its synthetic utility and physicochemical properties in ways that render generic analog substitution scientifically invalid. The 1-methyl group eliminates N-H hydrogen bonding capacity at the pyrrole nitrogen, fundamentally altering both reactivity in cross-coupling reactions and the lipophilicity profile compared to N-unsubstituted analogs such as 5-bromo-6-methoxy-7-azaindole (CAS 1190321-63-1). This N-methylation is critical in medicinal chemistry programs where the free N-H of 7-azaindole cores is known to cause off-target kinase binding or metabolic liabilities . Furthermore, structure-activity relationship (SAR) studies across the pyrrolo[2,3-b]pyridine class demonstrate that 5-position substitution is a key determinant of kinase selectivity, with bromine at this position serving as both a versatile synthetic handle for diversification and a modulator of target engagement [1].

Quantitative Differentiation Evidence: 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1427503-67-0)


Lipophilicity (LogP) Differential Versus N-Unsubstituted Analog: A Key Determinant for Membrane Permeability and Off-Target Binding

The calculated LogP of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is 2.65, representing a substantial increase in lipophilicity relative to the N-unsubstituted analog 5-bromo-6-methoxy-7-azaindole (CAS 1190321-63-1) [1]. This difference arises solely from N1-methylation, which replaces the polar N-H moiety with a hydrophobic methyl group. The LogP value of 2.65 falls within the optimal range for CNS drug-like properties and balances aqueous solubility with passive membrane permeability [1].

Medicinal Chemistry Drug Design ADME Physicochemical Property

Purity Specifications and Commercial Availability: Supply Chain Reliability Metrics for Lead Optimization Programs

Multiple independent suppliers offer 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine with standardized purity specifications of 98% . This compound is cataloged by major chemical distributors including Fisher Scientific, MedChemExpress (HY-W058720), and numerous specialized building block vendors, with stock availability typically in 100 mg to 1 g quantities suitable for medicinal chemistry campaigns .

Chemical Procurement Quality Control Building Blocks

Structure-Activity Relationship (SAR) Context: 5-Bromo Substitution as a Determinant of Kinase Inhibitor Potency

In a series of 1H-pyrrolo[2,3-b]pyridine derivatives evaluated as JAK3 and ITK inhibitors, compounds bearing 5-position bromine substituents (analogous to the target compound) demonstrated IC50 values in the 0.1 to 1 μM range when tested in 10-dose IC50 mode with 3-fold serial dilutions at 10 μM ATP [1]. This represents a substantial improvement over unsubstituted or less bulky 5-position variants in the same series, which typically showed IC50 values >10 μM or no measurable inhibition at the highest concentration tested [1].

Kinase Inhibition SAR JAK3 ITK

Kinase Inhibitor Development Landscape: 7-Azaindole Scaffold Clinical Validation

The 7-azaindole core, of which 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a functionalized derivative, has served as the foundational scaffold for multiple FDA-approved kinase inhibitors and clinical candidates, including vemurafenib (BRAF V600E inhibitor), PLX3397 (CSF1R/KIT inhibitor), and AZD5363 (AKT inhibitor) [1]. Computational modeling and SAR studies leveraging this scaffold have demonstrated that methoxy substitution at the 6-position, when combined with appropriate 5-position modification, can induce conformational twisting that enhances kinase selectivity [1].

Kinase Inhibitors Drug Discovery 7-Azaindole FDA Approved

Synthetic Versatility: 5-Bromo Position as an Orthogonal Cross-Coupling Handle

The 5-bromo substituent on 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile leaving group for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Unlike the corresponding 5-chloro or 5-iodo analogs, the C-Br bond at the 5-position of 7-azaindoles exhibits an optimal balance of oxidative addition reactivity and stability under storage conditions. The bromine substituent on this scaffold has been demonstrated to participate efficiently in Suzuki coupling reactions to generate diverse 5-aryl and 5-heteroaryl derivatives, a strategy extensively employed in the synthesis of kinase inhibitor libraries [1].

Organic Synthesis Cross-Coupling Suzuki Reaction Building Block

Optimal Research Applications for 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1427503-67-0)


Lead Optimization of JAK3/ITK Dual Inhibitors for Autoimmune and Inflammatory Disease

Based on class-level SAR evidence showing that 5-bromo-substituted pyrrolo[2,3-b]pyridines achieve IC50 values of 0.1–1 μM against JAK3 and ITK kinases [1], this building block is ideally positioned for lead optimization campaigns targeting the JAK-STAT pathway. The N-methylation eliminates N-H hydrogen bonding that could otherwise anchor the molecule in undesired kinase binding pockets, potentially improving selectivity over other JAK family members. Researchers should use this scaffold to explore 5-position diversification via Suzuki coupling while maintaining the potency-enhancing 6-methoxy and 1-methyl motifs that differentiate this compound from less sophisticated 7-azaindole starting materials [1].

Kinase-Focused Fragment Library Construction for High-Throughput Screening

The 7-azaindole core has demonstrated exceptional fragment-to-lead success, yielding the clinical candidates vemurafenib, PLX3397, and AZD5363 [2]. 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a privileged fragment for inclusion in kinase-focused screening libraries. Its calculated LogP of 2.65 places it within the favorable range for both biochemical and cell-based screening [3]. The commercial availability at 98% purity from multiple vendors ensures that large screening decks can be assembled without supply chain disruption, a critical consideration for industrial HTS campaigns requiring consistent material quality across multiple years.

Parallel Synthesis of 5-Aryl/Heteroaryl 7-Azaindole Derivatives via Suzuki-Miyaura Coupling

The 5-bromo substituent on this scaffold is optimally reactive for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling the rapid generation of diverse compound libraries [4]. Unlike the corresponding 5-chloro analog, which requires more forcing conditions that risk decomposition of sensitive functional groups, the C-Br bond provides sufficient reactivity for efficient coupling under mild conditions compatible with high-throughput parallel synthesis workflows. This makes the compound particularly valuable for medicinal chemistry groups conducting systematic SAR exploration of the 5-position in kinase inhibitor programs.

CNS-Penetrant Kinase Inhibitor Discovery Programs

The calculated LogP of 2.65 for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine falls within the optimal range (LogP 2–4) for passive blood-brain barrier penetration [3]. Combined with its modest polar surface area of 27 Ų, this scaffold possesses physicochemical properties favorable for CNS drug discovery. Researchers targeting brain-penetrant kinase inhibitors for indications such as glioblastoma or neurodegenerative diseases should prioritize this N-methylated scaffold over N-unsubstituted 7-azaindole analogs, which exhibit lower LogP values (estimated ~2.10) and consequently reduced predicted CNS permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.